(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride
Description
(3S)-1-(2,2-Difluoroethyl)-3-methylpiperazine dihydrochloride is a fluorinated piperazine derivative characterized by a chiral center at the 3-position (S-configuration), a 2,2-difluoroethyl substituent at the 1-position, and a dihydrochloride salt form. This compound is of interest in pharmaceutical research due to the strategic incorporation of fluorine atoms, which enhance metabolic stability, bioavailability, and binding specificity . The dihydrochloride salt improves aqueous solubility, a critical factor for drug formulation and delivery .
Properties
CAS No. |
2679950-25-3 |
|---|---|
Molecular Formula |
C7H16Cl2F2N2 |
Molecular Weight |
237.12 g/mol |
IUPAC Name |
(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C7H14F2N2.2ClH/c1-6-4-11(3-2-10-6)5-7(8)9;;/h6-7,10H,2-5H2,1H3;2*1H/t6-;;/m0../s1 |
InChI Key |
SLANQXFVAYUCPJ-ILKKLZGPSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC(F)F.Cl.Cl |
Canonical SMILES |
CC1CN(CCN1)CC(F)F.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride is a synthetic compound belonging to the piperazine class, characterized by its unique structure that includes a piperazine ring substituted with a difluoroethyl group. This compound has garnered attention in pharmacology for its potential biological activities, particularly in relation to mood regulation and receptor interactions.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClFN
- Molecular Weight : 218.06 g/mol
The difluoroethyl substituent enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. The piperazine ring itself is a common scaffold in medicinal chemistry, often associated with various pharmacological effects.
Antidepressant Effects
Piperazine derivatives are known to interact with serotonin receptors, which play a significant role in mood regulation. Studies suggest that this compound may exhibit antidepressant-like effects through its modulation of these receptors.
Pharmacological Potential
The compound has shown promise in various pharmacological applications:
- Serotonin Receptor Interaction : Similar piperazine compounds have been linked to antidepressant effects by enhancing serotonin signaling.
- Antiviral Properties : Research into related piperazine derivatives has revealed activity against viral targets, suggesting potential for this compound in antiviral drug development .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 1-(2-Fluorophenyl)piperazine | Piperazine ring with a fluorophenyl group | Exhibits strong antipsychotic properties |
| 1-Methylpiperazine | Simple methyl substitution on piperazine | Used primarily as an intermediate in organic synthesis |
| 4-(2-Aminopropyl)morpholine | Morpholine ring instead of piperazine | Known for its analgesic effects |
| This compound | Piperazine ring with difluoroethyl substituent | Enhanced lipophilicity and distinct receptor binding profiles |
This table illustrates how the unique difluoroethyl substituent may lead to distinct pharmacological effects not observed in simpler analogs.
Case Studies and Research Findings
Research into the biological activity of this compound has been limited but promising. Notable findings include:
- In Vitro Studies : Preliminary studies indicate that compounds similar to this compound exhibit significant binding affinity to serotonin receptors. This may correlate with potential antidepressant effects.
- Antiviral Activity : Investigations into related piperazine compounds have shown effectiveness against viral infections, such as SARS-CoV-2, suggesting that this compound could be explored for similar applications .
Comparison with Similar Compounds
Fluorinated Piperazine Derivatives
Fluorine substitution significantly impacts physicochemical properties. Below is a comparative analysis with key analogs:
Key Observations :
- The 2,2-difluoroethyl group in the target compound balances lipophilicity and polarity, optimizing blood-brain barrier penetration compared to trifluoroethyl or aromatic analogs .
- Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides (e.g., 1-(2-fluoroethyl)piperazine hydrochloride vs. dihydrochloride) .
Chiral Piperazine Derivatives
Stereochemistry critically influences pharmacological activity:
Key Observations :
- The 3S-methyl group in the target compound introduces steric hindrance that may enhance selectivity for asymmetric binding pockets in enzymes or receptors.
- Fluorinated analogs consistently outperform non-fluorinated derivatives in bioavailability studies due to reduced amine basicity and improved membrane permeation .
Fluorine-Induced Bioavailability Enhancements
Studies show that difluoroethyl substitution lowers the pKa of piperazine amines, reducing protonation at physiological pH and enhancing passive diffusion across biological membranes . For example, 1-(2,2-difluoroethyl)piperazine derivatives demonstrate 30% higher Cmax in rodent models compared to non-fluorinated analogs .
Salt Form and Solubility
The dihydrochloride salt of the target compound achieves a solubility of 45 mg/mL in water, outperforming monohydrochloride salts (e.g., 1-(3-trifluoromethylphenyl)piperazine hydrochloride at 12 mg/mL) . This property is critical for intravenous formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
